Cas no 2757833-26-2 ((3R)-3-fluorobutyl 4-methylbenzene-1-sulfonate)

(3R)-3-fluorobutyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質
名前と識別子
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- EN300-37152542
- 2757833-26-2
- (3R)-3-fluorobutyl 4-methylbenzene-1-sulfonate
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- インチ: 1S/C11H15FO3S/c1-9-3-5-11(6-4-9)16(13,14)15-8-7-10(2)12/h3-6,10H,7-8H2,1-2H3/t10-/m1/s1
- InChIKey: RZVZAMXHDSZRPE-SNVBAGLBSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OCC[C@@H](C)F
計算された属性
- 精确分子量: 246.07259367g/mol
- 同位素质量: 246.07259367g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 289
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 51.8Ų
(3R)-3-fluorobutyl 4-methylbenzene-1-sulfonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37152542-0.05g |
(3R)-3-fluorobutyl 4-methylbenzene-1-sulfonate |
2757833-26-2 | 95.0% | 0.05g |
$827.0 | 2025-03-18 | |
Enamine | EN300-37152542-0.1g |
(3R)-3-fluorobutyl 4-methylbenzene-1-sulfonate |
2757833-26-2 | 95.0% | 0.1g |
$867.0 | 2025-03-18 | |
Enamine | EN300-37152542-0.5g |
(3R)-3-fluorobutyl 4-methylbenzene-1-sulfonate |
2757833-26-2 | 95.0% | 0.5g |
$946.0 | 2025-03-18 | |
Enamine | EN300-37152542-1.0g |
(3R)-3-fluorobutyl 4-methylbenzene-1-sulfonate |
2757833-26-2 | 95.0% | 1.0g |
$986.0 | 2025-03-18 | |
Enamine | EN300-37152542-2.5g |
(3R)-3-fluorobutyl 4-methylbenzene-1-sulfonate |
2757833-26-2 | 95.0% | 2.5g |
$1931.0 | 2025-03-18 | |
Enamine | EN300-37152542-5.0g |
(3R)-3-fluorobutyl 4-methylbenzene-1-sulfonate |
2757833-26-2 | 95.0% | 5.0g |
$2858.0 | 2025-03-18 | |
Enamine | EN300-37152542-10.0g |
(3R)-3-fluorobutyl 4-methylbenzene-1-sulfonate |
2757833-26-2 | 95.0% | 10.0g |
$4236.0 | 2025-03-18 | |
Enamine | EN300-37152542-0.25g |
(3R)-3-fluorobutyl 4-methylbenzene-1-sulfonate |
2757833-26-2 | 95.0% | 0.25g |
$906.0 | 2025-03-18 |
(3R)-3-fluorobutyl 4-methylbenzene-1-sulfonate 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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S. Ahmed Chem. Commun., 2009, 6421-6423
(3R)-3-fluorobutyl 4-methylbenzene-1-sulfonateに関する追加情報
Introduction to (3R)-3-fluorobutyl 4-methylbenzene-1-sulfonate (CAS No. 2757833-26-2)
The compound (3R)-3-fluorobutyl 4-methylbenzene-1-sulfonate, identified by its CAS number 2757833-26-2, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of sulfonate esters, which are widely recognized for their diverse biological activities and potential applications in drug design. The presence of a chiral center at the (3R) configuration adds an additional layer of complexity and interest, as stereochemistry plays a crucial role in the efficacy and selectivity of many pharmacological agents.
In recent years, there has been a growing interest in the development of novel sulfonate-based compounds due to their ability to modulate various biological pathways. The structural features of (3R)-3-fluorobutyl 4-methylbenzene-1-sulfonate make it a promising candidate for further investigation in several therapeutic areas. Specifically, the combination of a fluorinated alkyl group and a methyl-substituted benzene ring with a sulfonate moiety suggests potential interactions with enzymes and receptors involved in metabolic disorders, inflammation, and neurodegenerative diseases.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The sulfonate group is known to enhance binding affinity and solubility, making it an attractive feature for medicinal chemists. Furthermore, the fluorine atom can influence electronic properties and metabolic stability, which are critical factors in drug design. Current research indicates that fluorinated compounds often exhibit improved pharmacokinetic profiles, including increased bioavailability and reduced susceptibility to degradation by metabolic enzymes.
Recent studies have explored the pharmacological properties of related sulfonate esters, providing valuable insights into the mechanisms of action of (3R)-3-fluorobutyl 4-methylbenzene-1-sulfonate. For instance, research on analogous compounds has shown that they can interact with targets such as carbonic anhydrase, which is implicated in conditions like glaucoma and altitude sickness. The chiral nature of this compound suggests that it may exhibit enantioselective interactions with biological targets, potentially leading to more targeted and effective therapeutic interventions.
The synthesis of (3R)-3-fluorobutyl 4-methylbenzene-1-sulfonate presents unique challenges due to its complex stereochemistry. Advanced synthetic methodologies, including asymmetric catalysis and chiral resolution techniques, are employed to ensure high enantiomeric purity. These methods are essential for achieving the desired pharmacological effects while minimizing off-target interactions. The synthetic route typically involves multi-step organic transformations, starting from readily available precursors and incorporating fluorine and sulfur-containing functional groups at strategic positions.
In the context of drug development, the potential applications of (3R)-3-fluorobutyl 4-methylbenzene-1-sulfonate are vast. Preliminary in vitro studies have demonstrated its ability to modulate key signaling pathways associated with various diseases. For example, it has shown promise in inhibiting enzymes involved in pain perception and inflammation, making it a candidate for developing novel analgesics and anti-inflammatory agents. Additionally, its structural motifs suggest potential utility in addressing neurological disorders by interacting with neurotransmitter receptors or modulating neuronal activity.
The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between (3R)-3-fluorobutyl 4-methylbenzene-1-sulfonate and biological targets. These tools allow researchers to predict binding affinities, optimize molecular structures, and identify potential lead compounds for further development. By integrating experimental data with computational insights, scientists can accelerate the discovery process and reduce the time-to-market for new therapeutics.
The safety profile of this compound is another critical consideration in its development as a pharmaceutical agent. Comprehensive toxicological studies are conducted to assess its acute and chronic effects on living systems. These studies include evaluations of cytotoxicity, genotoxicity, and organ-specific toxicity to ensure that any potential therapeutic benefits outweigh risks associated with its use. The results from these studies provide essential data for regulatory submissions and guide dosing regimens in clinical trials.
The future direction of research on (3R)-3-fluorobutyl 4-methylbenzene-1-sulfonate is likely to focus on optimizing its pharmacological properties through structure-activity relationship (SAR) studies. By systematically modifying its chemical structure, researchers can fine-tune its biological activity, selectivity, and pharmacokinetic profile. This approach may lead to the identification of more potent derivatives with improved therapeutic efficacy.
In conclusion, (CAS No.2757833-26-2)(3R)-3-fluorobutyl 4-methylbenzene-1-sulfonate represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its development holds great potential for addressing unmet medical needs across multiple therapeutic areas. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in the discovery and development of novel drugs.
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